

Roniciclib: A Technical Deep Dive into a Pan-CDK Inhibitor

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Compound of Interest

Compound Name: *Roniciclib*

Cat. No.: *B612086*

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Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated for its potential antineoplastic activity.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[1][3] **Roniciclib** has demonstrated broad-spectrum inhibitory activity against multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to **Roniciclib**.

Chemical Structure and Properties

Roniciclib is a synthetic organic compound belonging to the class of aniline and substituted anilines.[5]

Identifier	Value
IUPAC Name	(2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[2] [6]
Canonical SMILES	C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO[6][7]
Molecular Formula	C18H21F3N4O3S[7]
Molecular Weight	430.44 g/mol [7]
CAS Number	1223498-69-8[7]

Mechanism of Action and Signaling Pathways

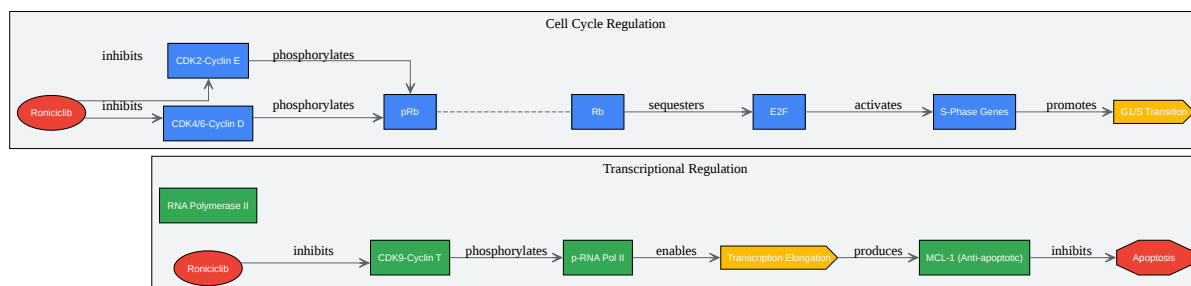
Roniciclib exerts its anticancer effects primarily through the inhibition of multiple cyclin-dependent kinases. It has been shown to be a potent inhibitor of both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[4][7]

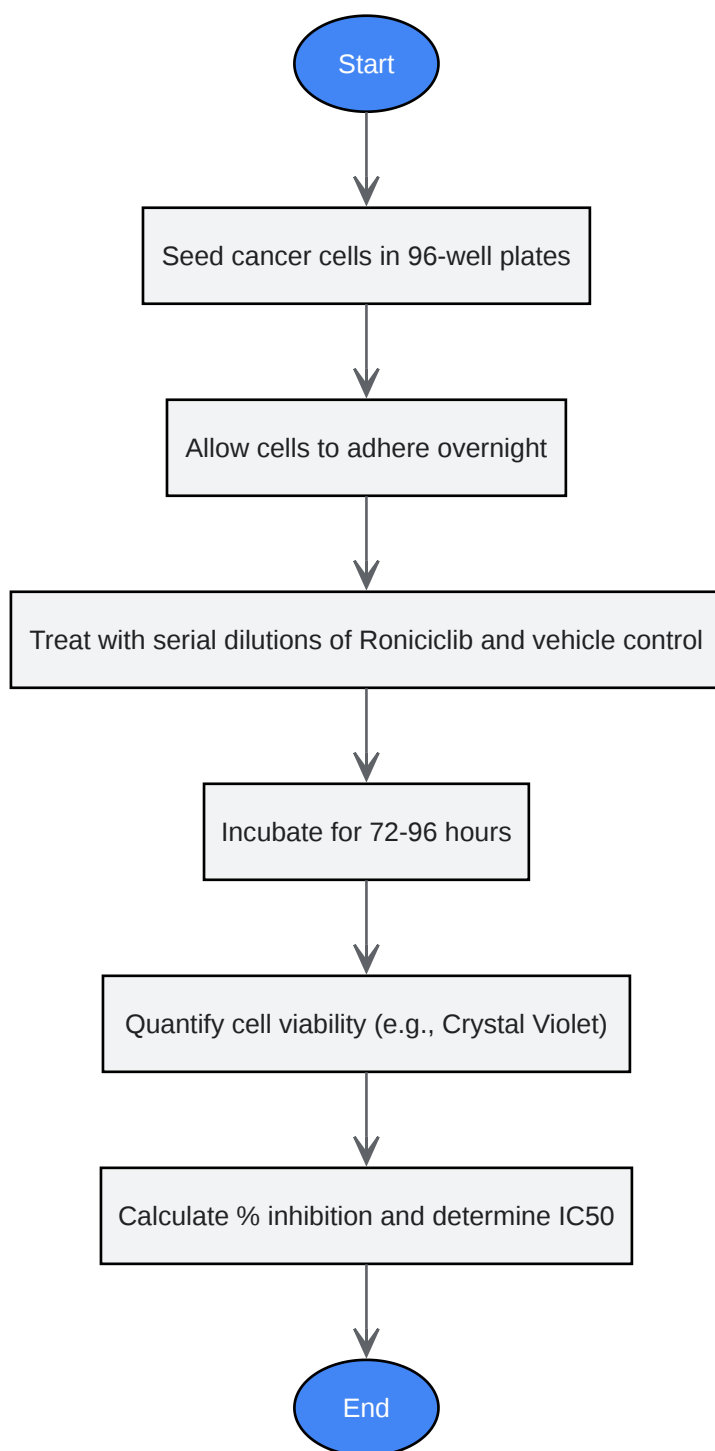
The inhibition of cell cycle CDKs by **Roniciclib** leads to the blockade of cell cycle progression at the G1/S and G2/M checkpoints.[1][2] A key downstream event of CDK4/6 inhibition is the suppression of retinoblastoma protein (Rb) phosphorylation.[2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 arrest.

Inhibition of transcriptional CDKs, particularly CDK9, disrupts the regulation of gene transcription.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. By inhibiting CDK9, **Roniciclib** can lead to a reduction in the transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer cells.[2]

Furthermore, studies in neuroblastoma have indicated that **Roniciclib** can also act as an inhibitor of the Wnt/ β -catenin signaling pathway.[8] It was observed to decrease the expression

of β -catenin and the Lipoprotein Receptor-related Protein-6 (LRP6), a co-receptor essential for Wnt signaling.[8] This inhibition of the Wnt pathway may contribute to the depletion of cancer stem-like cells and the induction of cell differentiation.[8]





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